molecular formula C15H11BrN4O2 B6095982 4-Amino-N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

4-Amino-N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide

Cat. No.: B6095982
M. Wt: 359.18 g/mol
InChI Key: CYOZAXNTUULXHH-UHFFFAOYSA-N
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Description

4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name

4-amino-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2/c16-9-3-6-12-11(7-9)13(15(22)18-12)19-20-14(21)8-1-4-10(17)5-2-8/h1-7,18,22H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOZAXNTUULXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide typically involves the reaction of 5-bromo-2-oxoindoline-3-carbaldehyde with 4-aminobenzohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction . The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acetic acid, palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted indole derivatives and hydrazide compounds.

Scientific Research Applications

4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide can be compared with other similar compounds, such as:

    4-Amino-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: Lacks the bromine atom, which may affect its biological activity and reactivity.

    4-Amino-N’-[(3E)-5-chloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    4-Amino-N’-[(3E)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide: The presence of a fluorine atom can enhance its stability and bioavailability.

The uniqueness of 4-Amino-N’-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.

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